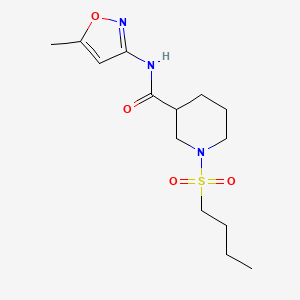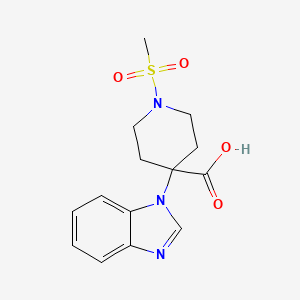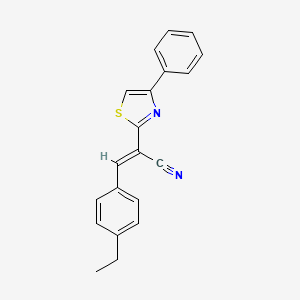![molecular formula C14H22N4O3S B5321660 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine](/img/structure/B5321660.png)
4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development. This compound is a potent inhibitor of certain enzymes that play a crucial role in various physiological processes.
作用机制
The mechanism of action of 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine involves the inhibition of certain enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). CDKs are involved in the regulation of the cell cycle, and their dysregulation is often associated with the development of cancer. GSK-3 is involved in various physiological processes, including glycogen metabolism, protein synthesis, and cell differentiation. Inhibition of GSK-3 has been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine in lab experiments is its potent inhibitory activity against CDKs and GSK-3. This makes it an attractive compound for studying the role of these enzymes in various physiological processes and diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine. One direction is the further investigation of its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the development of more potent and selective inhibitors of CDKs and GSK-3 based on the structure of this compound. Additionally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
合成方法
The synthesis of 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine involves several steps. The first step involves the reaction of 2-chloro-5-nitropyrimidine with 3-(methylsulfonyl)aniline in the presence of a base to form 2-(5-nitro-4-piperidin-3-ylpyrimidin-2-ylthio)-N-(methylsulfonyl)aniline. This intermediate is then reacted with morpholine in the presence of a base to form the final product, this compound.
科学研究应用
4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine has been studied extensively for its potential applications in the field of medicine and drug development. It has been found to be a potent inhibitor of certain enzymes that play a crucial role in various physiological processes. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
4-(5-methylsulfonyl-4-piperidin-3-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-22(19,20)12-10-16-14(18-5-7-21-8-6-18)17-13(12)11-3-2-4-15-9-11/h10-11,15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLAWPAMKGELRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2CCCNC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4-amine](/img/structure/B5321577.png)
![6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321581.png)



![3-(butylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321622.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5321629.png)
![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)


![2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5321653.png)
![(4aS*,8aR*)-6-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321655.png)
![2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5321666.png)
![5-methoxy-2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-pyridinone](/img/structure/B5321670.png)